
Methyl 2-iodylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-iodylbenzene-1-sulfonate is an organoiodine compound characterized by the presence of an iodyl group attached to a benzene ring, which is further substituted with a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-iodylbenzene-1-sulfonate typically involves the iodination of methyl benzenesulfonate followed by oxidation. One common method includes the reaction of methyl benzenesulfonate with iodine monochloride (ICl) in the presence of a suitable oxidizing agent like hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{SO}_3\text{CH}_3)\text{I} + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{CH}_3)\text{IO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-iodylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The iodyl group can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: The compound can be reduced to form methyl 2-iodobenzene-1-sulfonate.
Substitution: Electrophilic aromatic substitution reactions can occur, where the iodyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of methyl 2-iodobenzene-1-sulfonate.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Methyl 2-iodylbenzene-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing iodyl groups into aromatic compounds.
Biology: Investigated for its potential as a labeling agent in biochemical assays.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 2-iodylbenzene-1-sulfonate involves the reactivity of the iodyl group. The iodyl group can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This reactivity is mediated through the formation of reactive intermediates, such as iodyl radicals, which interact with molecular targets to exert their effects.
Comparaison Avec Des Composés Similaires
Methyl 2-iodobenzene-1-sulfonate: Similar structure but lacks the oxidizing iodyl group.
Methyl 4-iodylbenzene-1-sulfonate: Positional isomer with the iodyl group at the para position.
Methyl 2-bromobenzene-1-sulfonate: Contains a bromine atom instead of iodine.
Uniqueness: Methyl 2-iodylbenzene-1-sulfonate is unique due to the presence of the iodyl group, which imparts distinct oxidative properties. This makes it a valuable reagent in organic synthesis and a potential candidate for applications requiring strong oxidizing agents.
Propriétés
Numéro CAS |
850078-97-6 |
|---|---|
Formule moléculaire |
C7H7IO5S |
Poids moléculaire |
330.10 g/mol |
Nom IUPAC |
methyl 2-iodylbenzenesulfonate |
InChI |
InChI=1S/C7H7IO5S/c1-13-14(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
Clé InChI |
DCXKILJQEUZJKB-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)C1=CC=CC=C1I(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
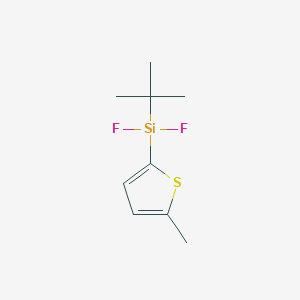
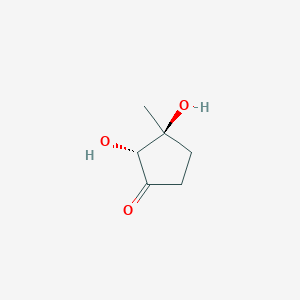
![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)
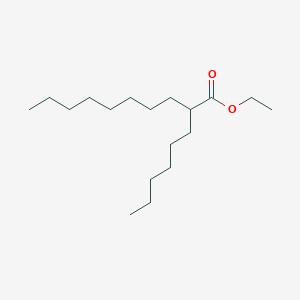
![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)
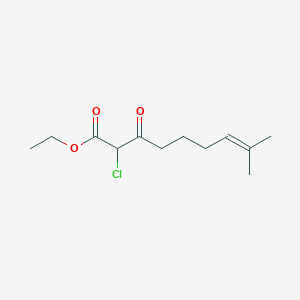
![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
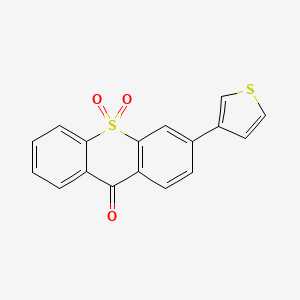
![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)
